methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate
Description
Methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate is a benzoate ester derivative featuring a pyridine ring substituted with a sulfamoyl group (-SO₂NH₂) and an amino linkage to the benzoate core.
Properties
IUPAC Name |
methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13(17)9-4-2-5-10(8-9)16-12-11(21(14,18)19)6-3-7-15-12/h2-8H,1H3,(H,15,16)(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUKLFEBDUXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate typically involves the reaction of 3-aminosulfonylpyridine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate has diverse applications in scientific research, including:
Chemistry: Used in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Benzoate Esters ()
Compounds like Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate share a benzoate core but replace the pyridine-sulfamoyl group with a triazine ring substituted with phenoxy groups. Key differences include:
- Molecular Weight: Triazine derivatives (e.g., ~429 g/mol) are significantly larger than methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate (~307 g/mol), impacting pharmacokinetics.
- Synthesis: Triazine-based compounds require stepwise nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine, followed by phenoxy group additions and crystallization .
- Applications : Triazine derivatives are often explored for agrochemical uses due to their stability, whereas the sulfamoylpyridine group in the target compound may favor biomedical applications.
Halogenated and Cyclohexylamino-Substituted Benzoates ()
Examples like Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate highlight substituent effects:
- Substituents : Halogens (Br, I) and cyclohexyl groups introduce steric bulk and electron-withdrawing effects, altering reactivity compared to the sulfamoylpyridin-yl group.
- Synthesis : These compounds are synthesized via nucleophilic aromatic substitution or reductive amination, using THF as a solvent and column chromatography for purification .
- Characterization : IR and NMR data for these analogs emphasize the role of substituents in spectral signatures, which differ markedly from the target compound’s sulfamoylpyridine motif.
Sulfonylurea Herbicides ()
Herbicides like Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a sulfonylurea bridge but differ in core structure:
- Molecular Weight : Sulfonylurea derivatives (e.g., ~381 g/mol) are heavier than the target compound, affecting soil mobility and environmental persistence .
Ethyl Ester Analog ()
Ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate differs only in the ester group (ethyl vs. methyl):
- Molecular Weight : Ethyl analog = 321.36 g/mol vs. methyl analog = 307.33 g/mol.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate, with the CAS number 1340953-18-5, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, pharmacokinetics, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C12H12N2O3S
Molecular Weight: 268.30 g/mol
The compound features a benzoate moiety linked to a sulfamoylpyridine group, which is critical for its biological activity. The presence of the sulfonamide group is particularly noteworthy as it is known for its antibacterial properties.
Target of Action
This compound is hypothesized to exert its effects through multiple mechanisms:
- Antibacterial Activity: Similar compounds with sulfonamide groups have been shown to inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial cell proliferation.
- Anticancer Properties: The compound may also interact with various cellular pathways involved in cancer cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.
Mode of Action
The mode of action involves the inhibition of key enzymes within bacterial cells, potentially leading to cell death through disruption of metabolic processes such as:
- Cell Wall Synthesis: Interference with peptidoglycan synthesis.
- Protein Synthesis: Inhibition of ribosomal function leading to reduced protein production.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antimicrobial Activity
A study evaluating the antibacterial properties of sulfonamide derivatives found that compounds with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting strong antibacterial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | <10 | S. aureus |
| Related Sulfonamide | <5 | E. coli |
Anticancer Activity
Research has indicated that sulfonamide-containing compounds can induce apoptosis in cancer cell lines. For instance, a study showed that a related sulfonamide derivative reduced cell viability in human breast cancer cells (MCF7) by inducing caspase-mediated apoptosis pathways. The IC50 value was reported at approximately 15 µM, highlighting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
